

Technical Support Center: Controlling for ML349 Off-Targets in Proteomics

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Compound of Interest		
Compound Name:	ML349	
Cat. No.:	B609148	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling and identifying off-target effects of **ML349** in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML349 and what is its primary target?

ML349 is a potent, selective, and reversible inhibitor of Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2)[1]. It is widely used as a chemical probe to study the biological functions of this enzyme. **ML349** exhibits high selectivity for APT2 over its close homolog APT1 (LYPLA1)[1].

Q2: Why is it important to control for **ML349** off-targets?

While **ML349** is highly selective, like any small molecule inhibitor, it has the potential to bind to unintended proteins (off-targets). These off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of APT2 when it may be caused by the modulation of another protein. Rigorous off-target profiling is crucial for validating **ML349**'s mechanism of action in a given biological context and ensuring the reliability of research findings.

Q3: What are the main strategies to identify **ML349** off-targets in proteomics?







The primary strategies for identifying ML349 off-targets on a proteome-wide scale include:

- Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS): This involves using a
 modified version of ML349 (e.g., biotin-conjugated) to capture interacting proteins from a cell
 lysate or tissue extract[2].
- Competitive Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes that target a specific class of enzymes (e.g., serine hydrolases) to profile their activity in the presence and absence of ML349[3]. A reduction in probe labeling of a particular enzyme in the presence of ML349 suggests a direct interaction.
- Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of
 proteins in the presence of a ligand. Binding of ML349 to a target protein can increase its
 stability, leading to a shift in its melting temperature, which can be detected by Western blot
 or mass spectrometry[4].

Q4: Are there any known inactive analogs of ML349 that can be used as negative controls?

Yes, **ML349**-sulfoxide and **ML349**-thioether have been shown to have significantly reduced binding affinity for APT2[5]. These compounds can be used as negative controls in proteomics experiments. A structurally similar molecule that does not bind to the intended target is an excellent tool to differentiate specific off-targets from non-specific interactions with the chemical scaffold.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of **ML349** against its primary target APT2 and its close homolog APT1. Comprehensive quantitative data on proteome-wide off-targets is still emerging. A key study utilizing a biotin-conjugated **ML349** has confirmed its high selectivity across the proteome at low micromolar concentrations[2]. Researchers are encouraged to perform their own off-target profiling in their specific experimental system.



Target	Method	IC50 / Ki	Reference
APT2 (LYPLA2)	Competitive ABPP	IC50: 144 nM	[1]
APT2 (LYPLA2)	Ki: 120 ± 20 nM		
APT1 (LYPLA1)	Competitive ABPP	IC50: >3000 nM	[1]
APT1 (LYPLA1)	Ki: >10000 nM		

Experimental Protocols

Here we provide detailed methodologies for key experiments to identify and validate **ML349** off-targets.

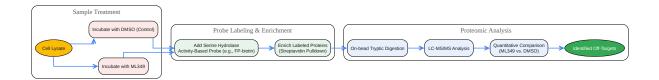
Protocol 1: Affinity Chromatography with Biotin-Conjugated ML349

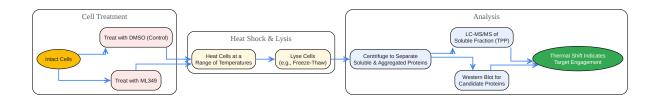
This protocol describes the use of a biotinylated **ML349** probe to pull down interacting proteins from a cell lysate for identification by mass spectrometry.

Workflow Diagram:









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References



- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) PMC [pmc.ncbi.nlm.nih.gov]
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